molecular formula C9H14O2 B8770505 2-Acetyl-4-methyl-cyclohexanone

2-Acetyl-4-methyl-cyclohexanone

Cat. No. B8770505
M. Wt: 154.21 g/mol
InChI Key: MZQYOPQAFRRAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-4-methyl-cyclohexanone is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetyl-4-methyl-cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-4-methyl-cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Acetyl-4-methyl-cyclohexanone

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-acetyl-4-methylcyclohexan-1-one

InChI

InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3

InChI Key

MZQYOPQAFRRAJA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

40% Boron trifluoride-acetic acid complex, 24 g, was chilled with ice and a mixture of 5.6 g of 4-methylcyclohexanone and acetic anhydride was dropwise added to the complex. After stirring at room temperature for 4 hours, approximately 50 ml of saturated sodium acetate aqueous solution was added to the mixture followed by heating to reflux for 1 hour. After cooling, the reaction mixture was extracted with ether and the extract was washed with a sodium bicarbonate aqueous solution and then water. Thereafter, the system was dried and ether was removed by distillation. The obtained 2-acetyl-4-methylcyclohexanone was used in the whole amount at the following step in a crude state thereof.
Quantity
5.6 g
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reactant
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reactant
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50 mL
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Synthesis routes and methods II

Procedure details

24 g of 40% boron trifluoride/acetic acid complex was cooled with ice and a mixture of 5.6 g of 4-methylcyclohexanone and acetic anhydride was added dropwise thereto. After stirring at room temperature for four hours, approximately 50 ml of a saturated aqueous solution of sodium acetate was added thereto and the obtained reaction mixture was heated under reflux for one hour. After cooling, the reaction mixture was extracted with ether, washed with an aqueous solution of sodium hydrogencarbonate and water and dried, and ether was distilled off. The total amount of the crude 2-acetyl-4-methylcyclohexanone thus obtained was subjected to the subsequent step as such.
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5.6 g
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reactant
Reaction Step One
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[Compound]
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saturated aqueous solution
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50 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 24 g of 40% boron trifluoride acetate complex cooled on ice, a mixture of 5.6 g of 4-methylcyclohexanone and 10.5 g of acetic anhydride was dropwise added. The resultant mixture was then stirred at room temperature for 4 hours. To the mixture there was added 50 ml of a saturated aqueous solution of sodium acetate, and then the mixture was heated under reflux for one hour. After cooling, the reaction mixture was extracted with ether to obtain 2-acetyl-4-methylcyclohexanone, which was directly used in the following step without further purifying.
Quantity
5.6 g
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reactant
Reaction Step One
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10.5 g
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reactant
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resultant mixture
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
saturated aqueous solution
Quantity
50 mL
Type
solvent
Reaction Step Three

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